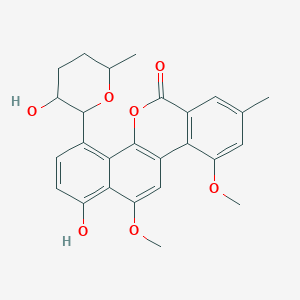

Chrysomycin B

Description

Properties

IUPAC Name |

1-hydroxy-4-(3-hydroxy-6-methyloxan-2-yl)-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O7/c1-12-9-16-21(19(10-12)30-3)15-11-20(31-4)23-17(27)8-6-14(22(23)25(15)33-26(16)29)24-18(28)7-5-13(2)32-24/h6,8-11,13,18,24,27-28H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNWMCYHIWPXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Chrysomycin B from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysomycin B, a potent polyketide antibiotic, stands as a significant secondary metabolite from the genus Streptomyces. First identified in 1955, it is part of the chrysomycin family, which includes the closely related Chrysomycin A and C.[1] Chrysomycin B has garnered substantial interest within the scientific community due to its pronounced biological activities, including antibacterial, antitumor, and notably, potent anti-tuberculosis properties.[2][3] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of Chrysomycin B from its native Streptomyces producers. Detailed experimental protocols for fermentation, extraction, and purification are presented, alongside collated quantitative data on its production and biological efficacy. Furthermore, this document visualizes the biosynthetic pathway and the experimental workflow for its isolation to facilitate a deeper understanding and further research into this promising natural product.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is renowned for its capacity to produce a vast array of secondary metabolites, which form the basis for many clinically significant antibiotics and therapeutic agents.[4][5][6] Among these, the chrysomycins represent a class of C-glycoside polyketides with a benzol[d]naphthol[1,2b]pyran-6-one core structure.[2] Chrysomycin B, with the molecular formula C₂₇H₂₈O₉ and a molecular weight of 496.5, is a key member of this family.[7] It is often co-produced with Chrysomycin A, from which it differs by the substitution of a methyl group for a vinyl group.[1]

The potent biological activity of Chrysomycin B, particularly against Mycobacterium tuberculosis and various cancer cell lines, underscores its potential as a lead compound in drug discovery and development.[2][3] This guide aims to provide a detailed technical resource for researchers engaged in the study of Chrysomycin B, from its microbial production to its purification and characterization.

Biosynthesis of Chrysomycin B

The biosynthesis of Chrysomycin B in Streptomyces is orchestrated by a type II polyketide synthase (PKS) gene cluster.[6][8] The core polyketide backbone is assembled from acetate (B1210297) and propionate (B1217596) units. The gene cluster responsible for chrysomycin biosynthesis has been identified and sequenced, revealing genes encoding the minimal PKS (ketoacyl synthase, chain length factor, and acyl carrier protein), as well as enzymes responsible for post-PKS modifications such as cyclization, oxidation, and glycosylation.[8][9]

The biosynthetic pathway involves the formation of the benzonaphthopyranone aglycone, followed by the attachment of a deoxysugar moiety.[9] Key genes such as chryA, chryB, and chryC are responsible for the synthesis of the polyketide core, while other genes in the cluster, like chryD, chryE, and chryU, are involved in the biosynthesis and attachment of the deoxysugar.[9] The following diagram illustrates a simplified representation of the biosynthetic pathway leading to the chrysomycin core structure.

Caption: Simplified pathway for Chrysomycin B biosynthesis.

Fermentation and Production

The production of Chrysomycin B is achieved through submerged fermentation of a producing Streptomyces strain, such as Streptomyces albaduncus or Streptomyces sp. MS751.[2][8] Optimization of fermentation parameters is crucial for enhancing the yield of Chrysomycin B.

Culture Media and Conditions

Various media compositions have been reported for the cultivation of Streptomyces for chrysomycin production. A representative medium and typical fermentation conditions are summarized in the table below.

| Parameter | Recommended Value/Composition | Reference |

| Carbon Source | Glucose (20 g/L), Corn Starch (5 g/L) | [10] |

| Nitrogen Source | Soybean Meal (10 g/L) | [10] |

| Inorganic Salts | CaCO₃ (2.0 g/L) | [10] |

| Initial pH | 6.5 | [10] |

| Temperature | 30°C | [10] |

| Inoculum Volume | 5% (v/v) | [10] |

| Fermentation Time | 10-12 days | [2][10] |

| Agitation | 220 rpm | [10] |

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., ISP-2) with a single colony of the Streptomyces strain. The culture is incubated at 30°C for 3-5 days with shaking at 220 rpm.[9][10]

-

Production Culture: The production medium is prepared and sterilized. An aliquot of the seed culture (5% v/v) is used to inoculate the production medium in baffled flasks.

-

Incubation: The production culture is incubated at 30°C with vigorous shaking (220 rpm) for 10-12 days.[10]

-

Monitoring: The fermentation can be monitored for pH, cell growth, and production of Chrysomycin B through analytical techniques such as HPLC.

Isolation and Purification

The isolation of Chrysomycin B from the fermentation broth is a multi-step process involving extraction and chromatographic purification.

Extraction and Purification Workflow

The general workflow for the isolation of Chrysomycin B is depicted in the following diagram.

Caption: Workflow for Chrysomycin B isolation and purification.

Experimental Protocol: Isolation and Purification

-

Separation of Biomass: The fermentation broth is centrifuged at 8,000-10,000 rpm for 10-15 minutes to separate the supernatant from the mycelial cake.[2]

-

Extraction:

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification.

Biological Activity and Quantitative Data

Chrysomycin B exhibits potent biological activity, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for Chrysomycin B and related compounds against various bacterial strains are summarized below.

| Compound | Organism | MIC (µg/mL) | Reference |

| Chrysomycin B | Mycobacterium tuberculosis H37Rv | 0.025-0.05 | [2] |

| Chrysomycin B | MDR M. tuberculosis | 0.05-0.1 | [2] |

| Chrysomycin C | Mycobacterium tuberculosis H37Rv | 0.05-0.1 | [2] |

| Chrysomycin C | MDR M. tuberculosis | 0.1-0.2 | [2] |

| Chrysomycin A | Mycobacterium tuberculosis H37Rv | 3.125 | [12][13] |

| Chrysomycin A | MDR M. tuberculosis | 0.4 | [10][14] |

| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.025-0.05 | [2] |

| Rifampicin | Mycobacterium tuberculosis H37Rv | 0.05-0.1 | [2] |

Conclusion

Chrysomycin B is a valuable natural product with significant therapeutic potential, particularly in the context of multi-drug resistant tuberculosis. This technical guide has provided a comprehensive overview of the discovery, biosynthesis, and methods for the production and isolation of Chrysomycin B from Streptomyces. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the mode of action and therapeutic applications of this promising antibiotic.

References

- 1. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 5. sutir.sut.ac.th:8080 [sutir.sut.ac.th:8080]

- 6. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Transcriptome Analysis of Two Chrysomycin-Producing Wild-Type and Mutant Strains of Streptomyces sp. 891 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. banglajol.info [banglajol.info]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Basic Guide to the Chemical Properties of Chrysomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin B is a naturally occurring antibiotic belonging to the angucycline family of aromatic polyketides.[1] Isolated from Streptomyces species, it has garnered significant interest within the scientific community due to its potent antitumor and antibacterial activities.[2][3] Structurally, Chrysomycin B is a C-glycoside, a class of molecules known for their diverse biological functions. This guide provides an in-depth overview of the core chemical properties of Chrysomycin B, its mechanism of action, and relevant experimental protocols to facilitate further research and drug development endeavors.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₈O₉ | [4] |

| Molecular Weight | 496.5 g/mol | [4] |

| CAS Number | 83852-56-6 | [4] |

| Appearance | Yellow to greenish solid | [2] |

| Solubility | Soluble in DMSO and DMF. Slightly soluble in ethanol (B145695) and methanol. | [2] |

| Storage | Store at -20°C, protected from light. | [2] |

Spectral Data

The structural elucidation of Chrysomycin B has been supported by various spectroscopic techniques.

-

¹H and ¹³C NMR: The NMR spectra of Chrysomycin B have been reported, confirming its core structure and the nature of its C-glycosidic linkage.[1] Key chemical shifts are crucial for the identification and characterization of this molecule and its derivatives.

-

UV-Vis Absorption: The absorption spectrum of Chrysomycin B is identical to that of gilvocarcin M, a related angucycline antibiotic.[1] This provides a useful tool for its detection and quantification.

Mechanism of Action: Topoisomerase II Inhibition and DNA Damage

The primary mechanism of action for Chrysomycin B's biological activity is the inhibition of topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[5] By stabilizing the covalent complex between topoisomerase II and DNA, Chrysomycin B prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[6] This induced DNA damage triggers cellular DNA damage response pathways, which can ultimately lead to apoptosis and cell death in cancer cells.[7][8]

The following diagram illustrates the proposed mechanism of action for Chrysomycin B.

Caption: Proposed mechanism of action for Chrysomycin B.

Experimental Protocols

The following are generalized protocols for key experiments to assess the activity of Chrysomycin B. These should be optimized for specific cell lines and experimental conditions.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Chrysomycin B stock solution (in DMSO)

-

Loading Dye (with SDS)

-

Agarose (B213101) gel (1%) in TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, kDNA, and the desired concentration of Chrysomycin B (or DMSO as a vehicle control).

-

Add human topoisomerase II to each reaction tube to initiate the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding loading dye containing SDS.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated and decatenated kDNA.

-

Stain the gel with a suitable DNA stain and visualize under UV light.

Expected Results: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating monomeric DNA circles. In the presence of an effective inhibitor like Chrysomycin B, the kDNA will remain catenated and will not enter the gel or will migrate as a high molecular weight smear.

The following diagram outlines the workflow for the Topoisomerase II Inhibition Assay.

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

DNA Damage Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Cell line of interest

-

Chrysomycin B

-

Phosphate-buffered saline (PBS)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralizing buffer

-

Low melting point agarose

-

Comet slides

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat cells with various concentrations of Chrysomycin B for a defined period. Include a negative control (vehicle) and a positive control (e.g., H₂O₂).

-

Harvest and resuspend the cells in PBS.

-

Mix the cell suspension with molten low melting point agarose and pipette onto a comet slide.

-

Lyse the cells by immersing the slides in lysis solution.

-

Unwind the DNA by placing the slides in an alkaline electrophoresis buffer.

-

Perform electrophoresis at a low voltage.

-

Neutralize the slides and stain the DNA.

-

Visualize the "comets" using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Expected Results: Cells treated with Chrysomycin B are expected to show an increase in the length and intensity of the comet tail compared to untreated cells, indicating the presence of DNA strand breaks.

The following diagram outlines the workflow for the Comet Assay.

Caption: Workflow for the DNA Damage Comet Assay.

Conclusion

Chrysomycin B represents a promising chemical scaffold for the development of novel anticancer and antibacterial agents. Its mechanism of action, centered on the inhibition of topoisomerase II and the induction of DNA damage, provides a clear rationale for its biological activity. This guide has summarized the key chemical properties of Chrysomycin B and provided foundational experimental protocols to aid researchers in their investigation of this and related compounds. Further studies to fully elucidate its pharmacological profile and to optimize its structure for improved therapeutic efficacy are warranted.

References

- 1. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type II topoisomerases--inhibitors, repair mechanisms and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis for the DNA damage induction and anticancer activity of asymmetrically substituted anthrapyridazone PDZ-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Chrysomycin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Chrysomycin B, a naturally occurring C-aryl glycoside antibiotic with notable antitumor and antimicrobial properties. This document synthesizes available data on its molecular targets, effects on cellular signaling pathways, and methods for its study, with a focus on providing actionable information for research and development.

Executive Summary

Chrysomycin B exerts its biological effects primarily through the inhibition of human topoisomerase II , an essential enzyme in DNA replication and transcription.[1][2] This inhibitory action leads to DNA damage and the induction of apoptosis. While direct, quantitative data on the potency of Chrysomycin B is limited, its mechanism is understood through its well-characterized structural analogs, Chrysomycin A and the gilvocarcin family of antibiotics. A key differentiator within this family is the substituent at the C8 position of the benzonaphthopyranone core; Chrysomycin B possesses a methyl group, whereas Chrysomycin A and gilvocarcin V have a vinyl group.[3] This structural variance is critical, as the vinyl group in Chrysomycin A and gilvocarcin V is implicated in a photo-activated DNA cross-linking mechanism, a pathway not available to Chrysomycin B. Evidence also suggests Chrysomycin B may induce unique DNA-protein cross-links.[1] Furthermore, studies on the highly similar Chrysomycin A reveal a significant secondary mechanism involving the inhibition of the Akt/GSK-3β/β-catenin signaling pathway , which is crucial for cell proliferation, migration, and invasion in cancer cells.

Primary Molecular Target: Topoisomerase II Inhibition

The principal mechanism of action for Chrysomycin B is the catalytic inhibition of human topoisomerase II.[1][2] Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. By inhibiting this enzyme, Chrysomycin B disrupts these essential cellular processes, leading to an accumulation of DNA damage and ultimately, cell death.

Proposed Mechanism of Topoisomerase II Inhibition

The catalytic cycle of topoisomerase II involves several steps, including DNA binding, DNA cleavage to form a covalent enzyme-DNA intermediate (the cleavage complex), strand passage, and DNA re-ligation. Chrysomycin B is believed to interfere with the catalytic activity of the enzyme, though the precise step of inhibition is not yet fully elucidated. This is distinct from topoisomerase "poisons" like etoposide, which stabilize the cleavage complex.

Figure 1: General workflow of Topoisomerase II inhibition.

DNA Damage and Interaction

Chrysomycin B is known to cause DNA damage, a downstream consequence of topoisomerase II inhibition and potentially direct DNA interaction. One report suggests that Chrysomycin B mediates a unique cross-linking reaction between DNA and histone H3.[1]

It is crucial to distinguish the DNA interaction of Chrysomycin B from its vinyl-containing analogs. Chrysomycin A and gilvocarcin V, which have a vinyl group at the C8 position, can be photo-activated to form a [2+2] cycloaddition with thymine (B56734) residues in DNA, leading to covalent adducts and DNA-protein cross-links. The substitution of this vinyl group with a methyl group in Chrysomycin B precludes this specific photo-activated mechanism.[3] Therefore, the DNA-damaging effects of Chrysomycin B likely arise from alternative interactions, such as intercalation or other forms of covalent binding, in addition to the consequences of topoisomerase II inhibition.

Inhibition of Pro-survival Signaling: The Akt/GSK-3β/β-catenin Pathway

Extensive research on the structurally analogous Chrysomycin A has elucidated a significant impact on the Akt/GSK-3β/β-catenin signaling pathway , a critical cascade for cell survival, proliferation, and metastasis in cancers like glioblastoma. Given the high degree of structural similarity, it is plausible that Chrysomycin B shares this mechanism.

In this pathway, Chrysomycin A has been shown to down-regulate the phosphorylation of Akt and GSK-3β. This leads to the destabilization of β-catenin, preventing its translocation to the nucleus and subsequent transcription of target genes like c-Myc, which drive cell proliferation and invasion.

Figure 2: Inhibition of the Akt/GSK-3β/β-catenin pathway.

Quantitative Data Summary

Direct quantitative data for Chrysomycin B remains limited in publicly accessible literature. The available data for Chrysomycin A provides a valuable benchmark for its biological activity.

Table 1: Biological Activity of Chrysomycin A

| Assay | Organism/Cell Line | Measured Value | Reference |

|---|---|---|---|

| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis (MDR) | 0.4 µg/mL | [4][5] |

| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis | 3.125 µg/mL |[6] |

Table 2: Comparative IC50 Values for Other Topoisomerase II Inhibitors

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| XK469 | Topoisomerase II | ≈ 130 µM | [7] |

| Dexrazoxane | Topoisomerase II | ≈ 60 µM | [7] |

| Jadomycin B | Topoisomerase IIα | > Jadomycin S/F |[8] |

Key Experimental Protocols

The following protocols describe standard methodologies for assessing the key mechanisms of action of Chrysomycin B.

Topoisomerase II DNA Decatenation Assay

This assay measures the inhibition of topoisomerase II's ability to separate interlocked DNA circles found in kinetoplast DNA (kDNA).

Figure 3: Workflow for the Topoisomerase II Decatenation Assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine kDNA substrate (e.g., 200 ng), 10x topoisomerase II reaction buffer, and ATP. Adjust the volume with sterile water.[9][10]

-

Inhibitor Addition: Add varying concentrations of Chrysomycin B (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

-

Enzyme Addition: Add a predetermined amount of purified human topoisomerase II enzyme to initiate the reaction.[11]

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[9][11]

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[12]

-

Electrophoresis: Load the samples onto a 1% agarose (B213101) gel.

-

Visualization: After electrophoresis, stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light.[9][10]

-

Analysis: Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circles. Inhibition is quantified by the reduction in the amount of decatenated product compared to the control.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method to detect DNA strand breaks in individual cells. Both alkaline and neutral versions can be used to detect single/double-strand breaks and double-strand breaks, respectively.[13]

Methodology:

-

Cell Treatment: Treat the chosen cell line with various concentrations of Chrysomycin B for a defined period (e.g., 2-24 hours).[14] Include negative (vehicle) and positive (e.g., H₂O₂) controls.

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.[13][14]

-

DNA Unwinding (Alkaline Assay): For the alkaline version, incubate slides in a high pH electrophoresis buffer to unwind the DNA.[13]

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[13]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.[13]

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Quantify DNA damage using imaging software to measure the percentage of DNA in the comet tail and the tail moment.[13][15]

Conclusion and Future Directions

Chrysomycin B is a potent bioactive compound with a primary mechanism of action centered on the inhibition of human topoisomerase II, leading to DNA damage. While it shares structural similarities with Chrysomycin A, the absence of a C8 vinyl group suggests a distinct mechanism of DNA interaction that warrants further investigation, particularly concerning the reported formation of DNA-histone H3 cross-links. The likely inhibition of the Akt/GSK-3β/β-catenin pathway, inferred from studies on Chrysomycin A, presents a compelling secondary mechanism that contributes to its anticancer effects.

Future research should focus on obtaining direct quantitative data for Chrysomycin B, including IC50 values for topoisomerase II inhibition and DNA binding affinities. A head-to-head comparison with Chrysomycin A would be invaluable to precisely delineate the functional role of the C8 substituent. Elucidating these details will be critical for the continued development of Chrysomycin B and its analogs as potential therapeutic agents.

References

- 1. Chrysomycin B | Topoisomerase II inhibitor | Hello Bio [hellobio.com]

- 2. scbt.com [scbt.com]

- 3. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inspiralis.com [inspiralis.com]

- 12. topogen.com [topogen.com]

- 13. benchchem.com [benchchem.com]

- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 15. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Chrysomycin B as a DNA Damaging Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysomycin B, a member of the C-aryl glycoside family of antibiotics, has garnered interest for its potent antitumor properties. This technical guide provides an in-depth analysis of Chrysomycin B's core mechanism of action as a DNA damaging agent. While direct quantitative data for Chrysomycin B is limited in publicly available literature, this guide leverages data from its close structural analog, Chrysomycin A (also known as Gilvocarcin V), to provide a comprehensive overview. This document details the molecular interactions, downstream cellular signaling cascades, and methodologies for studying the DNA-damaging effects of this class of compounds. The information presented is intended to support further research and development of Chrysomycin B and related compounds as potential cancer therapeutics.

Introduction

Chrysomycin B is a polyketide antibiotic produced by Streptomyces species.[1] It shares a close structural resemblance to Chrysomycin A, differing only by a methyl group instead of a vinyl group on the chromophore.[2] Both compounds are part of a larger family of C-aryl glycoside antibiotics that includes the gilvocarcins, with Chrysomycin B being analogous to Gilvocarcin M and Chrysomycin A to Gilvocarcin V.[2] The antitumor activity of this class of compounds is primarily attributed to their ability to induce DNA damage, leading to cell cycle arrest and apoptosis.[1][3] This guide will focus on the mechanisms and cellular consequences of Chrysomycin B-induced DNA damage, using data from Chrysomycin A and Gilvocarcin V as representative examples.

Mechanism of DNA Damage

The primary mechanism of DNA damage by Chrysomycin B and its analogs involves a multi-step process:

-

DNA Intercalation: The planar aromatic core of the Chrysomycin molecule inserts itself between the base pairs of the DNA double helix.[4]

-

Topoisomerase Inhibition: Chrysomycin B has been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][5] Chrysomycin A also inhibits mycobacterial topoisomerase I.[6] Inhibition of these enzymes leads to the accumulation of DNA strand breaks.

-

Induction of Reactive Oxygen Species (ROS): Some studies on related compounds suggest the involvement of reactive oxygen species in mediating DNA damage.[3] ROS can directly oxidize DNA bases and the sugar-phosphate backbone, leading to single and double-strand breaks.[7]

This cascade of events results in significant genotoxic stress, triggering a cellular DNA Damage Response (DDR).

Cellular Response to Chrysomycin-Induced DNA Damage

Upon detection of DNA lesions, cells activate a complex signaling network to coordinate DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis.

DNA Damage Sensing and Signal Transduction

The initial detection of DNA double-strand breaks (DSBs) is primarily mediated by the ATM (Ataxia Telangiectasia Mutated) kinase, while single-strand breaks (SSBs) and stalled replication forks activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Activation of these kinases initiates a phosphorylation cascade involving downstream effector kinases Chk1 and Chk2 . This signaling cascade is a central component of the DNA damage response. While direct evidence for Chrysomycin B is lacking, it is highly probable that its DNA-damaging effects trigger this canonical pathway.

Cell Cycle Arrest

Activated Chk1 and Chk2 phosphorylate and inactivate Cdc25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, typically at the G1/S or G2/M checkpoints. This provides the cell with time to repair the damaged DNA before proceeding with replication or mitosis.

Apoptosis Induction

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Chrysomycin A has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[8] This involves the activation of the tumor suppressor protein p53 , which in turn upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, ultimately leading to cell death.

Involvement of PI3K/Akt and MAPK Signaling Pathways

Recent studies on Chrysomycin A have implicated the PI3K/Akt/GSK-3β signaling pathway in its anticancer effects.[3][11] Inhibition of the pro-survival Akt pathway can sensitize cancer cells to apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway , including JNK, p38, and ERK, is also a key regulator of cellular responses to stress, including DNA damage.[5] Activation of the stress-activated JNK and p38 pathways often promotes apoptosis, while the role of ERK is more context-dependent.[5]

Quantitative Data

Due to the limited availability of specific quantitative data for Chrysomycin B, the following tables summarize the cytotoxic effects of its close analog, Chrysomycin A, on various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U251 | Glioblastoma | 0.475 | [12] |

| U87-MG | Glioblastoma | 1.77 | [12] |

| HeLa | Cervical Cancer | 1.43 - 7.86 | [13] |

| PC-3 | Prostate Cancer | 1.43 - 7.86 | [13] |

| DU145 | Prostate Cancer | 1.43 - 7.86 | [13] |

| MCF-7 | Breast Cancer | 1.43 - 7.86 | [13] |

| SH-SY5Y | Neuroblastoma | 1.43 - 7.86 | [13] |

| HepG2 | Liver Cancer | 1.43 - 7.86 | [13] |

| A549 | Lung Cancer | 1.43 - 7.86 | [13] |

Table 1: IC50 Values of Chrysomycin A in Various Cancer Cell Lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the DNA-damaging properties of Chrysomycin B.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA single- and double-strand breaks in individual cells.

Protocol:

-

Cell Treatment: Treat cells with desired concentrations of Chrysomycin B for a specified duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.

-

Cell Embedding: Harvest and resuspend cells in low melting point agarose (B213101) at 37°C. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) overnight at 4°C to remove cell membranes and proteins.

-

Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. Quantify the percentage of DNA in the tail and the tail moment using appropriate software.

γH2AX Immunofluorescence Staining

Objective: To detect and quantify DNA double-strand breaks by visualizing the phosphorylation of histone H2AX.

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat with Chrysomycin B as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-H2AX (Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Western Blotting for DNA Damage Response Proteins

Objective: To analyze the expression and activation (via phosphorylation) of key proteins in the DNA damage response pathway.

Protocol:

-

Cell Lysis: Treat cells with Chrysomycin B, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ATM, phospho-Chk1/2, p53, cleaved caspase-3, phospho-p38, phospho-JNK, phospho-ERK, Akt, phospho-Akt).

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

Proposed signaling pathway of Chrysomycin B-induced DNA damage and apoptosis.

Experimental workflow for the Comet Assay.

Experimental workflow for γH2AX immunofluorescence staining.

Conclusion

Chrysomycin B is a potent DNA damaging agent with significant potential as an anticancer therapeutic. Its mechanism of action, involving DNA intercalation, topoisomerase II inhibition, and likely ROS production, triggers a robust DNA damage response leading to cell cycle arrest and apoptosis. While further studies are needed to provide direct quantitative data on Chrysomycin B's genotoxicity and to fully elucidate the intricate signaling pathways involved, the information available for its close analog, Chrysomycin A, provides a strong framework for future research. The experimental protocols and conceptual models presented in this guide are intended to facilitate the continued investigation and development of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chrysomycin A Regulates Proliferation and Apoptosis of Neuroglioma Cells via the Akt/GSK-3β Signaling Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of ATR protein kinase activity by schisandrin B in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of TDP2 in the repair of DNA damage induced by the radiomimetic drug Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

Chrysomycin B: A Technical Guide to its Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chrysomycin B, focusing on its role as a potent topoisomerase II (Topo II) inhibitor. Chrysomycin B, a member of the aureolic acid group of antibiotics, has demonstrated significant antitumor properties, primarily attributed to its interaction with and inhibition of Topo II, a critical enzyme in DNA replication and transcription. This document details its mechanism of action, summarizes key quantitative data, provides methodologies for its study, and visualizes its operational pathways.

Mechanism of Action: A Topoisomerase II Poison

Chrysomycin B acts as a Topo II poison, a class of inhibitors that stabilize the transient DNA-Topo II cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks trigger a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cell death. The interaction is believed to be non-intercalative, with Chrysomycin B binding to the enzyme-DNA complex.

Caption: Mechanism of Chrysomycin B as a Topoisomerase II poison.

Quantitative Analysis of Chrysomycin B Activity

The efficacy of Chrysomycin B as a Topoisomerase II inhibitor and an antitumor agent has been quantified across various studies. The following table summarizes the key inhibitory concentrations.

| Parameter | Description | Value | Cell Line/Enzyme | Reference |

| IC50 | 50% inhibitory concentration for cell growth | 0.8 nM | Murine leukemia L1210 | |

| IC50 | 50% inhibitory concentration for cell growth | 1.5 nM | Human epidermoid carcinoma KB | |

| Topo IIα Inhibition | Concentration for complete inhibition of Topo IIα-mediated decatenation | 10 µM | Human Topo IIα | |

| Topo IIβ Inhibition | Concentration for complete inhibition of Topo IIβ-mediated decatenation | 10 µM | Human Topo IIβ |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Chrysomycin B's activity. The following sections provide protocols for key experiments.

Topoisomerase II Decatenation Assay

This assay measures the ability of Topo II to separate catenated (interlinked) DNA circles, a process that is inhibited by compounds like Chrysomycin B.

Workflow:

Caption: Workflow for a Topoisomerase II decatenation assay.

Methodology:

-

Reaction Setup: In a final volume of 20 µL, combine 200 ng of kinetoplast DNA (kDNA), 2 µL of 10x Topo II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, and 100 µg/mL BSA), and 2 µL of 10 mM ATP.

-

Inhibitor Addition: Add varying concentrations of Chrysomycin B (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

-

Enzyme Addition: Add 1-2 units of purified human Topo IIα or Topo IIβ to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA, followed by treatment with Proteinase K (0.5 mg/mL) at 50°C for 30 minutes to digest the enzyme.

-

Analysis: Add 2 µL of 6x loading dye and resolve the DNA products by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize under UV light. Catenated kDNA remains at the top of the gel, while decatenated DNA migrates as open circular and linear forms. Inhibition is observed as a decrease in the amount of decatenated product.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of Chrysomycin B.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., L1210, KB) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Chrysomycin B for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cellular Response to Chrysomycin B-Induced DNA Damage

The stabilization of the Topo II-DNA cleavage complex by Chrysomycin B leads to the formation of double-strand breaks, which activates the DNA Damage Response (DDR) pathway. This typically involves the activation of sensor proteins like ATM, which in turn phosphorylate a host of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53. Activation of this pathway can lead to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, trigger apoptosis.

Caption: DNA damage response pathway initiated by Chrysomycin B.

Conclusion and Future Directions

Chrysomycin B is a potent Topo II poison with significant cytotoxic activity against cancer cell lines at nanomolar concentrations. Its mechanism of action, involving the stabilization of the Topo II-DNA cleavage complex, is a well-established strategy for cancer chemotherapy. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of Chrysomycin B and its analogs. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential combination therapies to enhance its anticancer effects and mitigate potential toxicities.

Preliminary Investigation of Chrysomycin B's Anti-Tumor Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysomycin B, a C-glycoside antibiotic, has been identified as a potential anti-tumor agent. Structurally, it is a minor analogue of Chrysomycin A, differing by the substitution of a methyl group for a vinyl group.[1] It is also known as Gilvocarcin M.[1] While research on Chrysomycin B is limited, its structural similarity to the more extensively studied Chrysomycin A suggests a comparable mechanism of action, primarily as an inhibitor of human topoisomerase II.[2] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of Chrysomycin B's anti-tumor properties. Due to the scarcity of specific data for Chrysomycin B, this document also presents a detailed analysis of the anti-tumor activities of the closely related Chrysomycin A to offer a comparative framework and highlight potential avenues for future research into Chrysomycin B.

Introduction

The chrysomycins are a class of antibiotics produced by Streptomyces species.[1] Chrysomycin B is structurally almost identical to Chrysomycin A, a compound that has demonstrated significant anti-tumor activity in various cancer models.[1][3] The primary known mechanism of action for this class of compounds is the inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division.[2] This guide will summarize the available quantitative data on Chrysomycin B and provide a detailed account of the anti-tumor properties of Chrysomycin A as a reference.

Quantitative Data on Anti-Tumor Activity

Data specifically detailing the anti-tumor activity of Chrysomycin B is sparse. However, one study has reported its in vitro cytotoxicity. For comparative purposes, extensive data on Chrysomycin A's activity against various cancer cell lines is also presented.

Table 1: In Vitro Cytotoxicity of Chrysomycin B (as Gilvocarcin M)

| Cell Line | Cancer Type | IC50 (µg/mL) |

| KB | Oral Epidermoid Carcinoma | 0.52 |

Data sourced from a study on Gilvocarcin M, which is identical to Chrysomycin B.[4]

Table 2: In Vitro Cytotoxicity of Chrysomycin A

| Cell Line | Cancer Type | IC50 (µM) |

| U251 | Glioblastoma | 0.475 |

| U87-MG | Glioblastoma | 1.77 |

Data sourced from studies on Chrysomycin A.[3]

Table 3: In Vivo Efficacy of Chrysomycin A in a U87-MG Xenograft Model

| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction |

| Chrysomycin A | 3 mg/kg | Significant | Significant |

| Chrysomycin A | 10 mg/kg | Significant | Significant |

Data sourced from a study on Chrysomycin A in a xenograft mouse model.[5]

Mechanism of Action

Chrysomycin B is an inhibitor of the catalytic activity of human topoisomerase II.[2] Topoisomerase II is a critical enzyme in DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, apoptosis in cancer cells.

The more extensively studied Chrysomycin A has been shown to exert its anti-glioblastoma effects by inhibiting the Akt/GSK-3β/β-catenin signaling pathway.[3][6] This inhibition leads to a downregulation of downstream proteins such as β-catenin, c-Myc, and cyclin D1, which are crucial for cancer cell proliferation, migration, and invasion.[3]

Signaling Pathway of Chrysomycin A

Caption: Proposed signaling pathway of Chrysomycin A in cancer cells.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Chrysomycin B in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of Chrysomycin B. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Animal Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87-MG) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign mice to treatment and control groups. Administer Chrysomycin B (or vehicle control) via a suitable route (e.g., intraperitoneal injection) at predetermined doses and schedules.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Analysis: Compare the tumor growth and final tumor weight between the treated and control groups to determine the anti-tumor efficacy.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing anti-tumor properties.

Conclusion and Future Directions

The preliminary data on Chrysomycin B, primarily its identity as a topoisomerase II inhibitor and its in vitro activity against KB cells, suggests its potential as an anti-tumor agent. However, a significant gap in knowledge exists regarding its efficacy in a broader range of cancer models, its specific mechanism of action, and the signaling pathways it modulates.

Future research should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxicity of Chrysomycin B against a diverse panel of cancer cell lines to determine its spectrum of activity and to identify sensitive cancer types.

-

In vivo efficacy studies: Conducting xenograft and other animal model studies to assess the anti-tumor activity of Chrysomycin B in a physiological context.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by Chrysomycin B to understand its mode of action and to identify potential biomarkers of response.

-

Comparative studies: Directly comparing the anti-tumor properties of Chrysomycin A and Chrysomycin B to understand the impact of the vinyl versus methyl group on their activity.

By addressing these research questions, a more complete picture of Chrysomycin B's therapeutic potential can be established, paving the way for its further development as a novel anti-cancer drug.

References

- 1. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gilvocarcin M | The Arabidopsis Gene Expression Database [arexdb.org]

- 5. Chrysomycin A Regulates Proliferation and Apoptosis of Neuroglioma Cells via the Akt/GSK-3β Signaling Pathway In Vivo and In Vitro [mdpi.com]

- 6. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antibiotic Potential of Chrysomycin B: A Technical Overview

For Immediate Release

This whitepaper provides a detailed exploration of the antibiotic spectrum of Chrysomycin B, a natural product isolated from Streptomyces species.[1] Addressed to researchers, scientists, and drug development professionals, this document synthesizes the current understanding of Chrysomycin B's antibacterial activity, mechanism of action, and the experimental methodologies used for its evaluation.

Introduction

Chrysomycin B is a C-glycoside polyketide antibiotic that has demonstrated notable antimicrobial properties, particularly against pathogenic bacteria. Structurally, it is a minor component found alongside its vinyl-containing analog, Chrysomycin A.[1] While much of the historical research has focused on Chrysomycin A, recent investigations have shed light on the specific antibacterial profile of Chrysomycin B, revealing it as a compound of significant interest for further antimicrobial drug development.

Antibiotic Spectrum of Chrysomycin B

Recent studies have elucidated the minimum inhibitory concentrations (MICs) of Chrysomycin B against a variety of microorganisms, with a pronounced activity against Gram-positive bacteria and mycobacteria. The quantitative data from these studies are summarized in the tables below.

Table 1: Anti-mycobacterial Activity of Chrysomycin B

| Microorganism | Strain | MIC (µg/mL) |

| Mycobacterium bovis | BCG | 6.25[2] |

| Mycobacterium tuberculosis | H37Rv | >100[2] |

Data from Hu, Z., et al. (2024). "Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751".[2]

Table 2: Antibacterial Activity of Chrysomycin B against Gram-Positive Bacteria

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 6538 | 3.12[2] |

| Methicillin-resistant S. aureus (MRSA) | 6.25[2] | |

| Streptococcus pneumoniae | ATCC 49619 | 25[2] |

Data from Hu, Z., et al. (2024). "Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751".[2]

Table 3: Antifungal Activity of Chrysomycin B

| Microorganism | Strain | MIC (µg/mL) |

| Candida albicans | >100[2] |

Data from Hu, Z., et al. (2024). "Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751".[2]

Mechanism of Action

The antibacterial effect of Chrysomycin B is primarily attributed to its ability to induce DNA damage and inhibit topoisomerase II. This mechanism is shared with its analog, Chrysomycin A. Topoisomerase II is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, Chrysomycin B disrupts essential cellular processes, leading to bacterial cell death.

Caption: Proposed mechanism of action for Chrysomycin B.

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is a fundamental technique for assessing the antibiotic spectrum of a compound. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M24-A2 method, which was referenced in the studies providing the quantitative data for Chrysomycin B.

Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Chrysomycin B Stock Solution:

-

Dissolve a known weight of Chrysomycin B in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock at twice the highest desired final concentration.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the working Chrysomycin B stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

-

Well 11 serves as a positive control (bacterial growth without antibiotic) and well 12 as a negative control (sterile medium).

-

-

Inoculum Preparation:

-

From a fresh culture of the test bacterium on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to each well (wells 1-11), bringing the total volume in each well to 100 µL.

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of Chrysomycin B that completely inhibits visible bacterial growth.

-

Caption: Experimental workflow for MIC determination.

Conclusion

Chrysomycin B exhibits a promising antibiotic spectrum, with notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, and certain mycobacteria. Its mechanism of action, involving the inhibition of topoisomerase II, presents a validated target for antibacterial drug discovery. The standardized protocols for MIC determination provide a robust framework for further evaluation and comparison of its activity against a broader range of clinically relevant pathogens. The data and methodologies presented in this whitepaper underscore the potential of Chrysomycin B as a lead compound for the development of new antibiotic therapies.

References

An In-depth Technical Guide to the Interrelated Structures and Bioactivities of Chrysomycin B, Chrysomycin A, and Gilvocarcin V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, biosynthetic, and functional relationships between the potent antitumor antibiotics Chrysomycin B, Chrysomycin A, and gilvocarcin V. This document outlines their shared molecular framework, key differentiating features, and the biosynthetic pathways that govern their production. Detailed experimental protocols for their fermentation, isolation, and synthesis are provided, alongside a comparative analysis of their biological activities.

Structural Relationship and Core Moiety

Chrysomycin A, its minor analogue Chrysomycin B, and gilvocarcin V belong to the gilvocarcin family of C-aryl glycoside natural products. These compounds share a distinctive benzo[d]naphtho[1,2-b]pyran-6-one core structure, which is the primary chromophore responsible for their biological activity.[1][2][3] The core structural relationships are as follows:

-

Chrysomycin A and Gilvocarcin V: These two compounds possess the identical chromophore.[1][3] Their primary structural difference lies in the C-glycosidically linked sugar moiety. Gilvocarcin V contains a methylpentose (D-fucofuranose), whereas Chrysomycin A features a 3,5-dimethylpentose (D-virenose).[1][3]

-

Chrysomycin B: This is a minor component isolated alongside Chrysomycin A. It shares the same chromophore as gilvocarcin M. The key difference between Chrysomycin A and Chrysomycin B is the substitution at the C-8 position of the chromophore; Chrysomycin A has a vinyl group, while Chrysomycin B has a methyl group.[1][3] This substitution pattern is also observed between gilvocarcin V (vinyl) and gilvocarcin M (methyl).

These structural similarities and differences are crucial in determining the specific biological activities and potencies of each compound.

Biosynthesis: A Shared Pathway with Divergent Outcomes

The biosynthesis of chrysomycins and gilvocarcins originates from a type II polyketide synthase (PKS) pathway, highlighting their close biosynthetic relationship.[4] The core polyketide backbone is assembled and subsequently undergoes a series of post-PKS modifications, including oxidative rearrangements and C-glycosylation, to yield the final natural products.[5]

The divergence in the final structures of Chrysomycin A/gilvocarcin V and Chrysomycin B/gilvocarcin M is determined by the starter unit utilized during the initial polyketide chain synthesis.[3][6]

-

Propionate Starter Unit: Leads to the formation of the vinyl group characteristic of Chrysomycin A and gilvocarcin V.[6]

-

Acetate (B1210297) Starter Unit: Results in the methyl group found in Chrysomycin B and gilvocarcin M.[6]

The subsequent attachment of their respective sugar moieties is catalyzed by specific glycosyltransferases within their biosynthetic gene clusters.

// Nodes Acetate [label="Acetate Starter Unit", fillcolor="#FBBC05", fontcolor="#202124"]; Propionate [label="Propionate Starter Unit", fillcolor="#FBBC05", fontcolor="#202124"]; Type_II_PKS [label="Type II Polyketide Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyketide_Backbone_A [label="Polyketide Backbone\n(from Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polyketide_Backbone_P [label="Polyketide Backbone\n(from Propionate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Post_PKS_Mod [label="Post-PKS Modifications\n(Oxidative Rearrangement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aglycone_M [label="Gilvocarcin M/Chrysomycin B\nAglycone (Methyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aglycone_V [label="Gilvocarcin V/Chrysomycin A\nAglycone (Vinyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycosylation_GV [label="C-Glycosylation\n(D-Fucofuranose)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycosylation_CA [label="C-Glycosylation\n(D-Virenose)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gilvocarcin_V [label="Gilvocarcin V", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Chrysomycin_A [label="Chrysomycin A", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Chrysomycin_B [label="Chrysomycin B", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Acetate -> Type_II_PKS [color="#5F6368"]; Propionate -> Type_II_PKS [color="#5F6368"]; Type_II_PKS -> Polyketide_Backbone_A [label=" from Acetate", color="#5F6368"]; Type_II_PKS -> Polyketide_Backbone_P [label=" from Propionate", color="#5F6368"]; Polyketide_Backbone_A -> Post_PKS_Mod [color="#5F6368"]; Polyketide_Backbone_P -> Post_PKS_Mod [color="#5F6368"]; Post_PKS_Mod -> Aglycone_M [color="#5F6368"]; Post_PKS_Mod -> Aglycone_V [color="#5F6368"]; Aglycone_V -> Glycosylation_GV [color="#5F6368"]; Aglycone_V -> Glycosylation_CA [color="#5F6368"]; Aglycone_M -> Glycosylation_CA -> Chrysomycin_B [color="#5F6368"]; Glycosylation_GV -> Gilvocarcin_V [color="#5F6368"]; Glycosylation_CA -> Chrysomycin_A [color="#5F6368"]; }

Caption: Biosynthetic relationship of chrysomycins and gilvocarcins.

Quantitative Data

Comparative Biological Activity

Chrysomycin A, Chrysomycin B, and gilvocarcin V exhibit potent cytotoxic and antimicrobial activities. The vinyl group at the C-8 position in Chrysomycin A and gilvocarcin V is crucial for their enhanced potency compared to their methyl-substituted counterparts.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)

| Compound | Mycobacterium tuberculosis (MDR) | Staphylococcus aureus (MRSA) |

| Chrysomycin A | 0.4[6][7] | 0.5[8] |

| Chrysomycin B | 1.56 - 6.25[8] | 3.12 - 25[8] |

| Gilvocarcin V | Not widely reported | 0.25 - 64[9] |

Table 2: Comparative Cytotoxicity (IC50, µM) against select cancer cell lines

| Compound | Leukemia (HL-60) | Non-small cell lung cancer (NCI-H358) | Glioblastoma (U251) |

| Chrysomycin A | 0.9[2] | 0.15[2] | 0.475[2] |

| Chrysomycin B | Activity reported, but specific IC50 values are less common in comparative studies. Acetylation reported to increase cytotoxicity.[10][11] | - | - |

| Gilvocarcin V | Potent activity reported across NCI-60 panel, with GI50 values generally in the range of 0.03-0.05 µM for many cell lines.[12] | Potent activity reported across NCI-60 panel.[12] | Potent activity reported across NCI-60 panel.[12] |

Comparative NMR Data

The shared chromophore of these molecules results in similar NMR spectral features, with key differences arising from the sugar moieties and the C-8 substituent.

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d6)

| Position | Chrysomycin A (¹H / ¹³C) | Gilvocarcin V (¹H / ¹³C) | Chrysomycin B (¹H / ¹³C) |

| Chromophore | |||

| C-8 | - / ~136 | - / ~136 | - / ~130 |

| C-18 (vinyl/methyl) | ~5.5-7.0 / ~117-130 | ~5.5-7.0 / ~117-130 | ~2.5 / ~20 |

| Sugar Moiety | |||

| Anomeric (C-1') | ~5.0 / ~75 | ~5.8 / ~80 | ~5.0 / ~75 |

Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions. This table presents approximate values for comparative purposes.

Experimental Protocols

Fermentation and Isolation

This protocol is based on optimized conditions for enhanced chrysomycin A yield.[13]

-

Seed Culture: Prepare a seed culture by inoculating a suitable liquid medium with spores or mycelial fragments of Streptomyces sp. 891. Incubate at 30°C for 48 hours with shaking at 220 rpm.

-

Production Culture: Inoculate the production medium (40 g/L glucose, 20 g/L corn starch, 25 g/L hot-pressed soybean flour, 3 g/L CaCO₃, initial pH 6.5) with 5% (v/v) of the seed culture.

-

Incubation: Incubate the production culture in a 250-mL Erlenmeyer flask containing 30 mL of medium at 30°C for 168 hours with continuous shaking at 220 rpm.

-

Extraction: Centrifuge the fermentation broth to separate the mycelium. Extract the supernatant with an equal volume of ethyl acetate. The mycelial cake can also be extracted to recover cell-bound product.

-

Purification: Concentrate the ethyl acetate extract and subject it to silica (B1680970) gel column chromatography, followed by preparative HPLC to yield pure chrysomycin A.

This is a generalized protocol for the production of gilvocarcin V.[14]

-

Seed Culture: Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of S. griseoflavus. Incubate for 48-72 hours at 28-30°C with shaking.

-

Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture in a fermenter at 28-30°C with controlled aeration and agitation for 5-7 days, maintaining the pH between 6.8 and 7.2.

-

Extraction: Separate the mycelial biomass from the culture broth by centrifugation. Extract the supernatant three times with an equal volume of ethyl acetate.

-

Purification: The crude extract is purified by silica gel column chromatography followed by preparative reverse-phase HPLC.

Key Synthetic Methodologies

This protocol describes a key step in the synthesis of the gilvocarcin aglycone.[1]

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, combine the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq), and barium hydroxide (B78521) [Ba(OH)₂] (2.0 eq).

-

Solvent Addition: Add a 2:1 mixture of 1,2-dimethoxyethane (B42094) (DME) and water.

-

Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.

-

Reaction: Heat the mixture and monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction, filter, and extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

This protocol outlines the crucial step of attaching the sugar moiety to the aglycone.[7]

-

Reaction Setup: To a solution of the aglycone (1.0 eq) and the glycosyl donor (e.g., a tetraacetate of virenose, 3.0 eq) in anhydrous dichloromethane (B109758) (DCE) containing 4 Å molecular sieves, add SnCl₄ (3.0 eq) at room temperature.

-

Reaction: Stir the reaction mixture and monitor by TLC.

-

Quenching and Work-up: Quench the reaction, and after an appropriate work-up, purify the product by column chromatography.

-

Deprotection: The protecting groups on the sugar moiety are removed in a subsequent step (e.g., acid-prompted deacetylation with H₂SO₄ in MeOH) to yield the final natural product.

// Nodes Fermentation [label="Streptomyces Fermentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Silica_Gel [label="Silica Gel Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractions [label="Semi-pure Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="Preparative HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure_Compound [label="Pure Compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Fermentation -> Extraction [color="#5F6368"]; Extraction -> Crude_Extract [color="#5F6368"]; Crude_Extract -> Silica_Gel [color="#5F6368"]; Silica_Gel -> Fractions [color="#5F6368"]; Fractions -> HPLC [color="#5F6368"]; HPLC -> Pure_Compound [color="#5F6368"]; }

Caption: General workflow for isolation and purification.

Mechanism of Action: DNA Interaction

The primary mechanism of the antitumor activity of gilvocarcin V and Chrysomycin A is their ability to interact with DNA.[4][5] This interaction involves two key steps:

-

Intercalation: The planar aromatic chromophore intercalates into the DNA double helix.

-

Photo-induced Adduct Formation: Upon photoactivation by near-UV light, the C-8 vinyl group can undergo a [2+2] cycloaddition with thymine (B56734) residues in the DNA, forming a covalent adduct. This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis.

Compounds lacking the vinyl group, such as Chrysomycin B, exhibit significantly reduced biological activity, underscoring the importance of this functional group for the photo-induced mechanism of action.

// Nodes Drug [label="Chrysomycin A / Gilvocarcin V", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA Double Helix", fillcolor="#FBBC05", fontcolor="#202124"]; Intercalation [label="Intercalation", fillcolor="#F1F3F4", fontcolor="#202124"]; Photoactivation [label="Near-UV Light", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adduct_Formation [label="[2+2] Cycloaddition\nwith Thymine", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Damage [label="Covalent DNA Adduct\n(DNA Damage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Drug -> Intercalation [color="#5F6368"]; DNA -> Intercalation [color="#5F6368"]; Intercalation -> Adduct_Formation [color="#5F6368"]; Photoactivation -> Adduct_Formation [color="#5F6368"]; Adduct_Formation -> DNA_Damage [color="#5F6368"]; DNA_Damage -> Apoptosis [color="#5F6368"]; }

Caption: Mechanism of action for vinyl-containing gilvocarcin analogues.

Conclusion

Chrysomycin B, Chrysomycin A, and gilvocarcin V are closely related natural products with significant potential in drug development, particularly in the field of oncology. Their shared biosynthetic origins and structural features provide a valuable platform for understanding structure-activity relationships. The presence of the C-8 vinyl group in Chrysomycin A and gilvocarcin V is a key determinant of their high potency, which is mediated through a photo-inducible DNA damage mechanism. The detailed experimental protocols provided herein offer a foundation for further research into these compelling molecules, including the generation of novel analogues with potentially improved therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE CHEMISTRY OF THE ANTIBIOTICS CHRYSOMYCIN A AND B ANTITUMOR ACTIVITY OF CHRYSOMYCIN A [jstage.jst.go.jp]

- 4. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Structural Elucidation of the Chrysomycin B Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Chrysomycin B, a polyketide-derived C-glycoside antibiotic. The document details the isolation of the molecule, the spectroscopic and analytical techniques employed in its characterization, and relevant experimental protocols. This guide is intended to be a valuable resource for researchers in natural product chemistry, drug discovery, and medicinal chemistry.

Introduction

Chrysomycin B is a naturally occurring antibiotic belonging to the gilvocarcin family of C-aryl glycosides. It is a minor congener produced alongside the more abundant Chrysomycin A by various Streptomyces species.[1][2] First reported in the 1980s, the structure of Chrysomycin B was established through comparative analysis with its vinyl-containing analogue, Chrysomycin A, and other known gilvocarcins.[3] The core structure of Chrysomycin B features a benzo[d]naphtho[1,2-b]pyran-6-one chromophore, which is identical to that of gilvocarcin M.[3] A key distinguishing feature of the chrysomycins is the presence of a C-glycosidically linked 3,5-dimethylpentose sugar moiety.[3] Chrysomycin B has demonstrated noteworthy biological activities, including anti-tuberculosis and antitumor properties, attributed to its ability to inhibit topoisomerase II.[4][5][6] This guide will delve into the methodologies and data that have been pivotal in defining the molecular architecture of Chrysomycin B.

Data Presentation

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for Chrysomycin B

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₂₈O₉ | [2] |

| Molecular Weight | 496.51 g/mol | [2] |

| Observed [M+H]⁺ | Data not publicly available | |

| Calculated [M+H]⁺ | 497.1755 |